molecular formula C9H10N4O2 B3032996 4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 68846-27-5

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3032996
CAS No.: 68846-27-5
M. Wt: 206.2 g/mol
InChI Key: XOCJEUGALYDETB-UHFFFAOYSA-N
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Description

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with a unique structure that combines a furo[2,3-b]pyridine core with amino and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of salicylaldehyde with malononitrile and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis is advantageous due to its high atom economy and reduced reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Microwave-assisted synthesis and grinding techniques are also employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4,6-Diamino-2-(carboxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile.

    Reduction: 4,6-Diamino-2-(aminomethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is unique due to its combination of functional groups and the furo[2,3-b]pyridine core. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-2-6-7(11)5-1-4(3-14)15-9(5)13-8(6)12/h4,14H,1,3H2,(H4,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJEUGALYDETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=C(C(=C21)N)C#N)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318034
Record name 4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68846-27-5
Record name NSC324664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 3
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 4
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 5
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

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